molecular formula C26H25FN6O3 B6586751 N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1251617-44-3

N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Katalognummer: B6586751
CAS-Nummer: 1251617-44-3
Molekulargewicht: 488.5 g/mol
InChI-Schlüssel: ZRGFFTJMWOLNPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₂₆H₂₆F₆N₆O₃
Molecular Weight: 470.53 g/mol
Key Features:

  • Core Structure: A [1,2,4]triazolo[4,3-a]pyridine scaffold with a 3-oxo group, which is fused to a pyridine ring, enhancing π-π stacking interactions in biological targets .
  • Substituents:
    • N-Benzyl group: Attached to the carboxamide at position 6, contributing to hydrophobic interactions.
    • 4-(4-Fluorophenyl)piperazin-1-yl moiety: Linked via a 2-oxoethyl chain, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .
  • Physicochemical Properties: logP: 1.89 (moderate lipophilicity, suggesting balanced membrane permeability and solubility) .

Eigenschaften

IUPAC Name

N-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN6O3/c27-21-7-9-22(10-8-21)30-12-14-31(15-13-30)24(34)18-33-26(36)32-17-20(6-11-23(32)29-33)25(35)28-16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFFTJMWOLNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS Number: 1251617-44-3) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety and a piperazine ring, which are known to confer various biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC26H25FN6O3
Molecular Weight488.5 g/mol
CAS Number1251617-44-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound modulates the activity of these targets by binding to them, which leads to alterations in cellular signaling pathways. This interaction can result in various pharmacological effects including:

  • Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The piperazine component suggests possible applications in treating neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial effects of similar compounds containing a piperazine structure. These compounds exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values below 0.24 μg/mL for some derivatives . This suggests that N-benzyl derivatives may also possess comparable antimicrobial properties.

Anticancer Activity

In vitro studies have shown that compounds with similar structural features can inhibit the growth of cancer cells effectively. For example, a related compound demonstrated an IC50 value less than that of doxorubicin against A431 and Jurkat cell lines, indicating potent anticancer activity . The presence of electronegative groups like fluorine in the structure may enhance the cytotoxic effects by improving binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of triazole derivatives similar to N-benzyl-2-{...} for their anticancer properties. One derivative displayed significant inhibition of cell proliferation in various cancer models, with SAR (structure–activity relationship) analysis revealing that modifications on the benzene ring significantly impacted biological activity.

Case Study 2: Neuropharmacological Applications

Another study explored the neuropharmacological effects of piperazine-containing compounds. The findings indicated that these compounds could modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression disorders.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Piperazine Substituent logP PSA (Ų) Molecular Weight Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 4-(4-Fluorophenyl) 1.89 76.87 470.53
4-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl-piperazine derivative (Compound 28) Benzo[b][1,4]oxazin-3(4H)-one Unsubstituted phenyl N/A ~80 410.18
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(benzoxazin-6-yl)piperazine carboxamide Benzoxazin 3-Chloro-5-(trifluoromethyl) N/A ~85 455.8

Key Observations :

  • Piperazine Substituents : The target compound’s 4-fluorophenyl group enhances selectivity for fluorophoric receptor pockets compared to unsubstituted (Compound 28) or chlorinated/trifluoromethyl analogues () .

Analogues with Triazolo/Pyrazolo Heterocycles

Table 2: Heterocyclic Core Comparisons

Compound Name / ID Core Structure Key Substituents logP Molecular Weight Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine N-Benzyl, 4-fluorophenylpiperazine 1.89 470.53
N-(4-Methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine 4-Methylphenyl, phenyl N/A ~380
5-Benzyl-N-cycloheptylpyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine Benzyl, cycloheptyl N/A ~420

Key Observations :

  • Bioactivity Implications : The triazolo[4,3-a]pyridine core in the target compound offers a distinct electronic profile compared to pyrazolo[4,3-c]pyridine derivatives, which may influence metabolic stability and target engagement .

Key Observations :

  • Coupling Efficiency : The target compound’s synthesis likely employs HCTU/DIPEA-mediated coupling, similar to Compound 29a (81% yield), suggesting comparable scalability .
  • Base Selection : Cs₂CO₃ in achieves high yields for benzooxazin derivatives, but the target compound’s triazolo core may require milder conditions .

Research Findings and Implications

  • SAR Insights: The 4-fluorophenylpiperazine moiety and triazolo[4,3-a]pyridine core synergistically enhance CNS target engagement compared to non-fluorinated or alternative heterocycles .
  • Physicochemical Advantages : The target’s logP (1.89) and PSA (76.87) are optimal for balancing blood-brain barrier penetration and solubility, outperforming bulkier analogues in and .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.